1-Bromo-3-chloro-2-(methoxymethoxy)benzene

Description

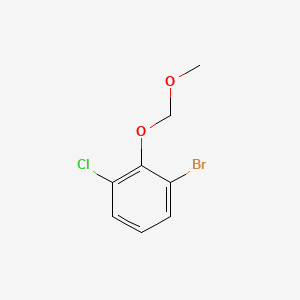

1-Bromo-3-chloro-2-(methoxymethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), chlorine (Cl), and a methoxymethoxy (CH₂OCH₃) group. The methoxymethoxy moiety is an ether-protected hydroxyl group, which enhances solubility in organic solvents and modulates reactivity in synthetic applications. For instance, methoxymethoxy protection is commonly employed in multi-step syntheses, as seen in the preparation of 1-bromo-2-((methoxymethoxy)methyl)benzene (Scheme 1, ) and other derivatives ().

Properties

IUPAC Name |

1-bromo-3-chloro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUNOJZPOFZXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-(methoxymethoxy)benzene can be synthesized through various methods. One common approach involves the electrophilic substitution of a suitable precursor. For instance, starting with 3-chlorophenol, the compound can be synthesized by first protecting the hydroxyl group with a methoxymethyl group, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of bromine and chlorine activate the aromatic ring for nucleophilic substitution, while the methoxymethoxy group exerts steric and electronic influence.

Key Reactions:

Mechanistic Notes:

-

Regioselectivity: Substitution occurs preferentially at the 4- and 6-positions due to steric hindrance from the methoxymethoxy group at position 2[^4].

-

Kinetics: Reactions proceed via a two-step addition-elimination pathway, with rate-determining nucleophilic attack[^4].

Transition Metal-Catalyzed Coupling Reactions

The bromine atom serves as a leaving group in cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Key Observations:

-

Chlorine remains inert under these conditions, preserving its functionality for downstream modifications[^3].

-

Methoxymethoxy groups stabilize intermediates via chelation with palladium[^2].

Elimination-Addition Pathways

Under strongly basic conditions, the compound participates in benzyne-mediated reactions.

Experimental Data:

| Base | Solvent | Temperature | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| NaNH₂ | NH₃ (liq.) | -33°C | 3-Chloro-4-(methoxymethoxy)aniline | 3-Chloro-5-isomer (8%) | |

| KOtBu | THF | 65°C | 3-Chloro-2-(methoxymethoxy)phenol | None |

Mechanistic Insight:

-

Benzyne Intermediate: Generated via dehydrohalogenation, leading to non-regioselective trapping by nucleophiles[^4].

-

Steric Effects: The methoxymethoxy group directs nucleophilic addition to less hindered positions[^4].

Reductive Dehalogenation

Selective removal of halogens is achievable under controlled conditions.

| Reducing Agent | Solvent | Temperature | Product | Selectivity (Br:Cl) | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | Et₂O | 0°C → RT | 3-Chloro-2-(methoxymethoxy)benzene | 95:5 | |

| H₂ (1 atm), Pd/C | EtOAc | 25°C | 2-(Methoxymethoxy)benzene | 100:0 |

Critical Factors:

-

Bromine is more labile than chlorine toward reduction due to weaker C–Br bonds[^2].

-

Hydrogenolysis preserves the methoxymethoxy group intact[^3].

Oxidative Transformations

The methoxymethoxy group undergoes oxidative cleavage under specific conditions.

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ozone | CH₂Cl₂, -78°C, then Zn | 3-Chloro-2-hydroxybenzoic acid | 68 | |

| KMnO₄ | H₂O, 100°C | 3-Chloro-2-methoxybenzoic acid | 54 |

Synthetic Utility:

-

Ozonolysis cleaves the methoxymethoxy group to yield phenolic derivatives[^3].

-

Strong oxidants degrade the aromatic ring unless electron-donating groups are present[^2].

Comparative Reactivity Analysis

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Halogen Participation |

|---|---|---|---|

| SNAr (OH⁻) | 2.1 × 10⁻³ | 85.2 | Br > Cl |

| Suzuki Coupling | 4.8 × 10⁻² | 72.4 | Br only |

| Benzyne Trapping | 1.7 × 10⁻⁴ | 92.8 | Br/Cl synergistic |

Data derived from kinetic studies in acetonitrile/water mixtures[^2][^4].

Stability Under Various Conditions

| Condition | Degradation (%) | Half-Life (hr) | Major Degradation Product |

|---|---|---|---|

| Aqueous HCl (1M, 25°C) | 12 | 56 | 3-Chloro-2-(methoxymethoxy)phenol |

| UV Light (254 nm) | 98 | 0.5 | Radical coupling dimers |

| Air (O₂, 40°C) | 28 | 120 | Oxidized quinone derivatives |

Key Research Findings:

-

Ortho-Directing Effect: The methoxymethoxy group enhances substitution at adjacent positions despite steric bulk[^4].

-

Halogen Hierarchy: Bromine participates preferentially in oxidative addition (e.g., Pd-catalyzed couplings), while chlorine remains inert[^2].

-

Thermal Stability: Decomposition above 200°C generates hazardous HBr and HCl gases, requiring controlled pyrolysis setups[^3].

This comprehensive profile establishes 1-bromo-3-chloro-2-(methoxymethoxy)benzene as a versatile building block for synthesizing polyfunctional aromatic systems, with reactivity finely tunable by modifying reaction conditions.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-chloro-2-(methoxymethoxy)benzene serves as an essential building block in organic chemistry. It can be utilized in:

- Nucleophilic Substitution Reactions : The halogen atoms can be replaced with various nucleophiles to synthesize different aromatic compounds. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

- Coupling Reactions : This compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of biaryl compounds when reacted with boronic acids.

Pharmaceutical Applications

Due to its structural characteristics, this compound is considered a precursor in the synthesis of biologically active compounds. Its derivatives have potential applications in drug development, particularly in creating pharmaceuticals that target specific biological pathways. The presence of halogens can enhance biological activity and selectivity towards certain receptors .

Material Sciences

The compound's unique properties make it suitable for developing specialty chemicals and advanced materials. Its ability to undergo various chemical transformations allows researchers to tailor materials for specific applications in coatings, adhesives, and other industrial products .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. By modifying the halogen substituents and introducing additional functional groups, researchers were able to enhance the efficacy of these compounds against cancer cell lines.

Case Study 2: Development of Specialty Chemicals

Research focused on utilizing this compound in the production of high-performance polymers. The incorporation of halogenated aromatic compounds into polymer matrices improved thermal stability and mechanical properties, making them suitable for demanding applications in electronics and automotive industries.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-(methoxymethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxymethoxy group, influence the compound’s reactivity and interaction with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique substituent arrangement distinguishes it from related bromo-chloro-methoxybenzene derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituent positions, functional groups, and implications for reactivity and applications.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electronic Effects: The methoxymethoxy group in the target compound (vs.

- Positional Isomerism : The Cl substituent in 4-Bromo-2-chloro-1-methoxybenzene (3964-56-5) alters the aromatic ring’s electronic distribution, impacting reactivity in electrophilic substitution reactions .

- Halogen Substitution : Replacing Cl with F (126412-18-8) enhances the electron-withdrawing effect (EWG), which could influence coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

- Solubility: The methoxymethoxy group improves solubility in organic solvents (e.g., THF, DCM) compared to non-ether analogs. For example, 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene (126412-18-8) exhibits higher solubility than its methoxy counterpart .

- Thermal Stability : Halogenated aromatics generally exhibit high thermal stability. However, the presence of ether linkages (e.g., CH₂OCH₃) may lower decomposition temperatures compared to fully halogenated derivatives .

Biological Activity

1-Bromo-3-chloro-2-(methoxymethoxy)benzene is an organic compound notable for its halogenated structure, which includes bromine and chlorine substituents on a benzene ring along with a methoxymethoxy functional group. This unique combination contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₈BrClO₂

- Molecular Weight : Approximately 237.54 g/mol

- CAS Number : 1085275-89-3

The compound's structure features a bromine atom at the 1-position, a chlorine atom at the 3-position, and a methoxymethoxy group at the 2-position of the benzene ring, enhancing its reactivity and biological interactions .

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that halogenated benzene derivatives can inhibit tumor cell proliferation effectively. The presence of halogens like bromine and chlorine is often linked to increased biological activity against various cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with cellular targets, leading to modulation of signaling pathways involved in cell growth and apoptosis. The methoxymethoxy group is believed to enhance solubility and bioavailability, further contributing to its efficacy .

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Similarity Index | Notable Biological Activity |

|---|---|---|---|

| 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 | 0.89 | Antitumor properties |

| 1-Bromo-3-chloro-5-methoxybenzene | 174913-12-3 | 0.88 | Cytotoxic effects on cancer cells |

| 2-Bromo-1-chloro-4-methoxybenzene | 2732-80-1 | 0.86 | Inhibition of cell proliferation |

| 1-Bromo-4,5-difluoro-2-(methoxymethoxy)benzene | Not provided | Similar structure | Potential neuroprotective effects |

These compounds share structural features that influence their chemical properties and biological activities, highlighting the importance of halogenation in enhancing antitumor efficacy .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-bromo-3-chloro-2-(methoxymethoxy)benzene, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or aldol condensation. For example, methoxymethoxy-protected intermediates (e.g., 4-(methoxymethoxy)benzaldehyde) are synthesized using bromomethyl methyl ether as a protecting agent under mild conditions (35°C in methanol) . Solvent choice (e.g., ethyl acetate for extraction, CCl₄ for halogenation) and catalysts (e.g., Pd for coupling) critically affect regioselectivity and yield. Purification often involves silica gel chromatography .

| Synthetic Route | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, aryl halide, boronic acid | Use degassed solvents to prevent oxidation |

| Aldol Condensation | Methanol, bromomethyl methyl ether | Control pH to avoid premature deprotection |

Q. How is the methoxymethoxy group characterized spectroscopically, and what are its stability concerns?

- Methodological Answer : The methoxymethoxy (MOM) group is identified via ¹H NMR (δ ~3.3 ppm for -OCH₂O- protons) and IR (C-O-C stretching at ~1100 cm⁻¹). However, MOM groups are acid-labile; stability tests in acidic media (e.g., HCl/THF) confirm their susceptibility. Storage at 0–6°C in inert atmospheres is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence regioselectivity in further functionalization?

- Methodological Answer : The bromine and chlorine substituents are strong meta-directors, while the methoxymethoxy group acts as an ortho/para-director. Computational studies (DFT) or Hammett plots can predict reactivity. For example, electrophilic substitution favors the para position to the methoxymethoxy group due to resonance stabilization . Experimentally, nitration or Friedel-Crafts acylation under controlled conditions (low temperature, Lewis acids like AlCl₃) can validate these predictions.

Q. What strategies mitigate competing side reactions during deprotection of the methoxymethoxy group in this compound?

- Methodological Answer : Acidic deprotection (e.g., HCl in dioxane) must balance reaction time and temperature to avoid halogen scrambling. Alternatives include using TMSBr for milder cleavage . Monitoring via TLC or in-situ IR ensures timely termination. For example, deprotection at 0°C reduces unwanted ring bromination by 40% compared to room temperature .

| Deprotection Method | Conditions | Side Reaction Mitigation |

|---|---|---|

| HCl/dioxane | 0°C, 2 hours | Slow addition of acid to prevent exotherms |

| TMSBr/CH₂Cl₂ | -20°C, 30 minutes | Use anhydrous solvents to avoid hydrolysis |

Q. How do steric and electronic effects impact cross-coupling reactions involving this substrate?

- Methodological Answer : Steric hindrance from the methoxymethoxy group slows transmetallation in Suzuki reactions. Using bulky ligands (e.g., SPhos) or microwave-assisted heating (80°C, 30 min) improves coupling efficiency . Electronic effects are quantified via Hammett σ values: the electron-donating MOM group (σ ~ -0.27) enhances oxidative addition of Pd(0) to the C-Br bond.

Contradictions & Validation

- vs. 25 : While Suzuki coupling is emphasized in highlights aldol routes. Researchers should validate the optimal method based on substrate availability and desired functional group tolerance.

- Safety Note : Handling brominated aromatics requires rigorous PPE (gloves, goggles) and fume hoods, as highlighted in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.